4-(4-(4-Bromophenyl)-5-((2-methylallyl)thio)-4H-1,2,4-triazol-3-yl)pyridine
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Overview
Description
4-(4-(4-Bromophenyl)-5-((2-methylallyl)thio)-4H-1,2,4-triazol-3-yl)pyridine is a complex organic compound that features a bromophenyl group, a triazole ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(4-Bromophenyl)-5-((2-methylallyl)thio)-4H-1,2,4-triazol-3-yl)pyridine typically involves multiple steps, starting with the formation of the triazole ring. One common method involves the cyclization of appropriate hydrazine derivatives with carbon disulfide, followed by alkylation with 2-methylallyl bromide. The bromophenyl group is introduced via a Suzuki coupling reaction using a bromophenyl boronic acid derivative and a suitable palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and coupling steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-(4-Bromophenyl)-5-((2-methylallyl)thio)-4H-1,2,4-triazol-3-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioether group can be oxidized to form a sulfoxide or sulfone.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiolate.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Phenyl-substituted triazole pyridine.
Substitution: Various substituted triazole pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-(4-Bromophenyl)-5-((2-methylallyl)thio)-4H-1,2,4-triazol-3-yl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays due to its unique structure.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where triazole derivatives have shown efficacy.
Industry: Utilized in the development of new materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of 4-(4-(4-Bromophenyl)-5-((2-methylallyl)thio)-4H-1,2,4-triazol-3-yl)pyridine is not fully understood, but it is believed to interact with specific molecular targets through its triazole and pyridine rings. These interactions may involve binding to enzymes or receptors, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Bromophenyl)-2-methyl-1,3-thiazole
- 4-(4-Bromophenyl)-1,2,4-triazole
- 4-(4-Bromophenyl)-pyridine
Uniqueness
4-(4-(4-Bromophenyl)-5-((2-methylallyl)thio)-4H-1,2,4-triazol-3-yl)pyridine is unique due to the presence of both a triazole ring and a pyridine ring, which can confer distinct chemical and biological properties
Properties
CAS No. |
676441-15-9 |
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Molecular Formula |
C17H15BrN4S |
Molecular Weight |
387.3 g/mol |
IUPAC Name |
4-[4-(4-bromophenyl)-5-(2-methylprop-2-enylsulfanyl)-1,2,4-triazol-3-yl]pyridine |
InChI |
InChI=1S/C17H15BrN4S/c1-12(2)11-23-17-21-20-16(13-7-9-19-10-8-13)22(17)15-5-3-14(18)4-6-15/h3-10H,1,11H2,2H3 |
InChI Key |
XWXYQAHCOIYBGO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CSC1=NN=C(N1C2=CC=C(C=C2)Br)C3=CC=NC=C3 |
Origin of Product |
United States |
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